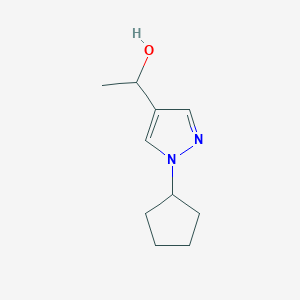

1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol

Description

Properties

IUPAC Name |

1-(1-cyclopentylpyrazol-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-8(13)9-6-11-12(7-9)10-4-2-3-5-10/h6-8,10,13H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZCKTQECDPISK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=C1)C2CCCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of cyclopentanone with hydrazine to form the corresponding pyrazole derivative. This intermediate is then subjected to alkylation with an appropriate alkyl halide to yield the final product .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The pyrazole ring can be reduced under specific conditions.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products Formed:

Oxidation: 1-(1-Cyclopentyl-1H-pyrazol-4-yl)ethanone.

Reduction: Reduced pyrazole derivatives.

Substitution: Various substituted pyrazole derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer effects. Preliminary studies suggest it may interact with specific molecular targets, such as enzymes and receptors involved in inflammatory responses.

Case Study:

A study explored the compound's ability to inhibit certain enzymes linked to inflammation. The results indicated a significant reduction in inflammatory markers in vitro, suggesting potential for further development as an anti-inflammatory agent.

Research indicates that 1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol may exhibit enzyme inhibition and receptor binding capabilities. Its structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological effects.

| Activity Type | Mechanism of Action |

|---|---|

| Enzyme Inhibition | Binds to active sites of enzymes, altering their activity |

| Receptor Binding | Interacts with specific receptors, affecting physiological processes |

Case Study:

In a pharmacological study, the compound was tested against various cancer cell lines. Results showed dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer agent.

Industrial Applications

The compound is also utilized in the synthesis of more complex organic molecules and materials. It serves as an intermediate in developing agrochemicals and pharmaceuticals.

Industrial Synthesis:

The synthesis typically involves the reaction of cyclopentanone with hydrazine to form a hydrazone intermediate, followed by cyclization to form the pyrazole ring. The final reduction step yields the ethan-1-ol moiety.

Mechanism of Action

The mechanism of action of 1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The pyrazole ring is known to be a bioactive scaffold, which can modulate the activity of enzymes and receptors involved in different biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

- Cyclopentyl vs.

- Hydroxyl vs. Ketone : The hydroxymethyl group in the target compound improves aqueous solubility relative to the ketone in (logP ~1.5 vs. ~2.8 estimated) and enables hydrogen bonding with biological targets .

Biological Activity

1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol, with the molecular formula C10H16N2O, is a derivative of pyrazole that has garnered attention for its potential biological activities. This compound features a cyclopentyl group and a hydroxyl functional group, which contribute to its unique chemical properties and biological interactions.

The synthesis of this compound typically involves the reaction of cyclopentanone with hydrazine, yielding a pyrazole derivative. Subsequent alkylation with an appropriate alkyl halide produces the final product. The compound can undergo various reactions such as oxidation, reduction, and substitution, which are critical for its functionalization in biological applications.

Pharmacological Potential

Research indicates that pyrazole derivatives, including this compound, possess a wide range of biological activities:

- Anti-inflammatory : Pyrazole derivatives have been recognized for their anti-inflammatory properties. For instance, compounds derived from the pyrazole scaffold have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various studies .

- Analgesic Effects : Similar to other pyrazole compounds, this derivative may exhibit analgesic properties through modulation of pain pathways in the body.

- Antimicrobial Activity : Some studies have reported promising antimicrobial activities of pyrazole derivatives against various bacterial strains, indicating potential applications in treating infections .

The precise mechanism of action of this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in inflammatory and pain pathways. The bioactive nature of the pyrazole ring contributes to its ability to modulate these targets effectively .

Case Studies

Several studies have highlighted the biological activities associated with pyrazole derivatives:

- Anti-inflammatory Studies : A series of novel 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido)phenyl)-4,5-dihydropyrazole derivatives were synthesized and tested for anti-inflammatory activity. Compounds showed significant inhibition of TNF-α and IL-6 at concentrations comparable to standard drugs like dexamethasone .

- Antimicrobial Research : Research on 4-thiazolyl pyrazolyl derivatives demonstrated effective antimicrobial activity against Escherichia coli and Staphylococcus aureus, suggesting that modifications in the pyrazole structure can enhance antimicrobial potency .

- Cancer Treatment Potential : Some derivatives have been investigated for their potential anti-cancer properties, with modifications leading to enhanced efficacy against specific cancer cell lines.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparison table is presented below:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(1-Cyclopentylpyrazol-4-yl)ethanol | Structure | Anti-inflammatory, analgesic |

| 1-(1-Cyclopentylpyrazol-4-yl)ethanone | Structure | Similar anti-inflammatory activity but lacks hydroxyl group |

| 1-(1-Cyclopentylpyrazol-4-yl)methanol | Structure | Potentially different pharmacological profile due to methanol group |

Q & A

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR identifies cyclopentyl proton environments (δ 1.5–2.5 ppm) and hydroxyl groups (δ 1.0–5.0 ppm) .

- X-ray crystallography : Resolves stereochemistry and confirms cyclopentyl-pyrazole spatial arrangement .

- FT-IR : Confirms hydroxyl (3200–3600 cm⁻¹) and pyrazole ring (1500–1600 cm⁻¹) vibrations .

How can researchers optimize reaction yields when introducing cyclopentyl groups into pyrazole derivatives?

Q. Advanced

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions .

- Catalysis : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for sterically hindered cyclopentyl groups .

- Temperature control : Gradual heating (60–80°C) minimizes side reactions like ring-opening .

Data-driven optimization : Use DoE (Design of Experiments) to balance reactant ratios and reaction times .

What strategies can resolve contradictions in biological activity data across different studies?

Q. Advanced

- Standardize assays : Variations in microbial strains (e.g., Gram-negative vs. Gram-positive) or cell lines (e.g., DLA vs. Ehrlich ascites) significantly impact results. Cross-validate using unified protocols .

- Control degradation : Stabilize samples via continuous cooling to prevent organic compound degradation during prolonged testing .

- Statistical analysis : Apply multivariate regression to isolate structure-activity relationships (SAR) from noisy datasets .

How does the steric hindrance of the cyclopentyl group influence the compound’s reactivity in nucleophilic substitutions?

Advanced

The cyclopentyl group’s bulky structure:

- Reduces reaction rates : Steric shielding at the pyrazole C-4 position slows nucleophilic attack.

- Enhances regioselectivity : Favors substitutions at less hindered positions (e.g., pyrazole C-3 over C-5) .

Mitigation : Use bulky bases (e.g., DBU) to deprotonate reactive sites and improve accessibility .

What are the environmental disposal considerations for this compound after experimental use?

Q. Basic

- Waste segregation : Separate organic solvents (DMF, ethanol) from aqueous layers to simplify treatment .

- Neutralization : Treat acidic/basic residues before disposal to comply with EPA guidelines .

- Documentation : Maintain logs for waste volume and composition to streamline third-party processing .

What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Q. Advanced

- Lipinski’s Rule of Five : Assess oral bioavailability via molecular weight (<500 Da), logP (<5), and hydrogen bond donors/acceptors .

- Molecular docking : Simulate interactions with cytochrome P450 enzymes to predict metabolic stability .

- ADMET prediction tools : Use SwissADME or ADMETlab to estimate absorption and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.